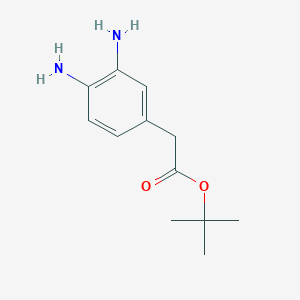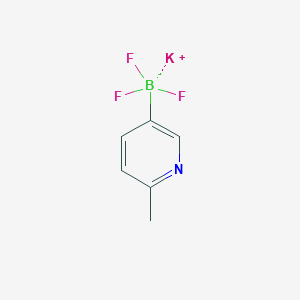
Potassium trifluoro(6-methylpyridin-3-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(6-methylpyridin-3-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly useful in various chemical reactions, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(6-methylpyridin-3-yl)borate can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridin-3-ylboronic acid with potassium fluoride and a trifluoroborate source under specific conditions. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(6-methylpyridin-3-yl)borate is known to undergo several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Potassium trifluoro(6-methylpyridin-3-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(6-methylpyridin-3-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate: Similar in structure but with a fluorine atom at the 2-position.
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate: Contains a pyrrolidine group instead of a pyridine ring.
Potassium pyridine-3-trifluoroborate: Lacks the methyl group at the 6-position.
Uniqueness
Potassium trifluoro(6-methylpyridin-3-yl)borate is unique due to the presence of the trifluoroborate group and the 6-methylpyridin-3-yl moiety, which confer specific reactivity and stability. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it offers high efficiency and selectivity .
Propiedades
Fórmula molecular |
C6H6BF3KN |
|---|---|
Peso molecular |
199.03 g/mol |
Nombre IUPAC |
potassium;trifluoro-(6-methylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C6H6BF3N.K/c1-5-2-3-6(4-11-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
WRVAOGQQXLFWOD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CN=C(C=C1)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


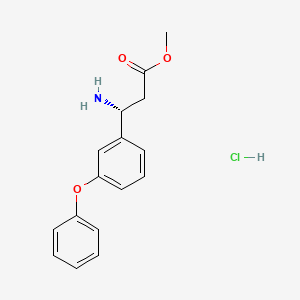
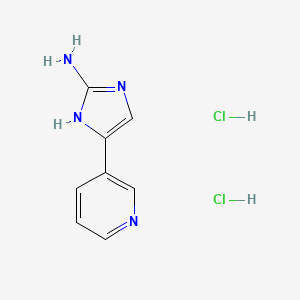

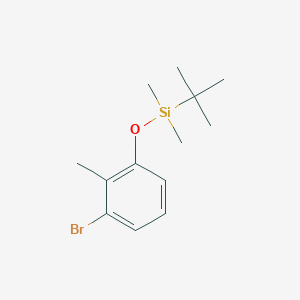
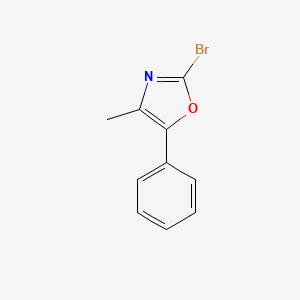

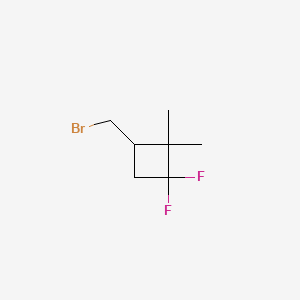
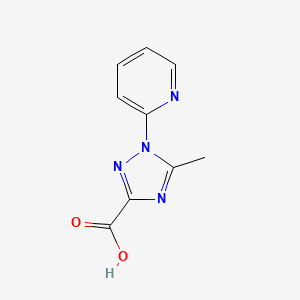

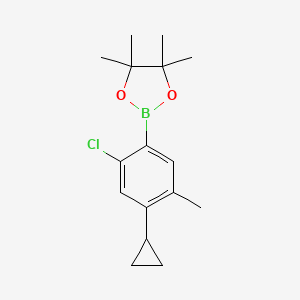

![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)
